molecular formula C13H15NO2 B12056050 Pyracarbolid, PESTANAL(R), analytical standard

Pyracarbolid, PESTANAL(R), analytical standard

Cat. No.: B12056050
M. Wt: 217.26 g/mol
InChI Key: RVUAOAREEJAWAM-UHFFFAOYSA-N
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Description

Chronological Progression of Agricultural Fungicide Development

The development of agricultural fungicides has undergone significant shifts since the mid-20th century, transitioning from broad-spectrum, multisite inhibitors to targeted, single-site mode-of-action compounds. Pyracarbolid, a synthetic organic fungicide, emerged during the second wave of fungicide innovation in the 1960s–1970s, a period marked by the introduction of systemic compounds with improved efficacy and lower phytotoxicity. This era followed the initial use of inorganic compounds (e.g., sulfur, copper-based Bordeaux mixture) and early organic multisite inhibitors like captan.

Pyracarbolid belongs to the carboxamide class, sharing structural similarities with later-developed succinate dehydrogenase inhibitors (SDHIs) but differing in its specific molecular targets. Its development coincided with the rise of benzimidazoles (e.g., benomyl) and demethylation inhibitors (DMIs), which dominated the market due to their systemic activity and high target specificity. Unlike modern SDHIs such as boscalid or fluxapyroxad, Pyracarbolid’s commercial adoption remained limited, partly due to the concurrent emergence of resistance mechanisms in fungal populations and competition from more persistent alternatives.

Table 1: Key Phases in Fungicide Development

Era Compound Types Example Agents
Pre-1950s Inorganic multisite inhibitors Sulfur, copper compounds
1950s–1960s Organic multisite inhibitors Captan, folpet
1960s–1980s Single-site systemic fungicides Benomyl, Pyracarbolid
1990s–present Advanced single-site inhibitors SDHIs, QoIs, DMIs

Regulatory Status Shifts in Key Global Markets

Pyracarbolid’s regulatory trajectory reflects broader trends in fungicide oversight. Initially approved in European markets during the 1970s, its registration faced increasing scrutiny as resistance reports accumulated and newer fungicides with improved safety profiles entered the market. By the 1990s, the European Union’s regulatory framework under Directive 91/414/EEC prioritized compounds with lower environmental persistence and reduced non-target toxicity, leading to Pyracarbolid’s phased withdrawal in several member states.

In contrast, regulatory agencies in developing markets maintained registrations longer due to cost considerations and slower adoption of resistance management practices. However, the 2000s saw global harmonization efforts through the Stockholm Convention and Rotterdam Convention, which classified Pyracarbolid as a “severely hazardous pesticide formulation” in some jurisdictions, further restricting its use.

Table 2: Regulatory Status Timeline

Region 1970–1985 1986–2000 2001–Present
European Union Full approval Restricted use Deregistered
North America Limited approval State-level bans No active registrations
Asia Unrestricted Conditional use Limited approvals

Comparative Analysis of Obsolete vs. Modern Antirust Agents

Pyracarbolid’s functional limitations become evident when contrasted with contemporary fungicides. While effective against basidiomycete pathogens (e.g., rusts, smuts), its lack of curative activity and high application rates (typically 1.5–2.0 kg/ha) rendered it less economically viable compared to modern SDHIs like penthiopyrad, which require 0.2–0.4 kg/ha for comparable efficacy.

Mechanistically, Pyracarbolid inhibits mitochondrial complex III (ubiquinol-cytochrome c reductase), a target shared with strobilurins (QoIs). However, unlike QoIs that bind at the Qo site, Pyracarbolid interacts with the Qi site, a distinction that initially delayed resistance development but ultimately limited its utility as pathogen populations adapted. Modern fungicides employ synergistic combinations (e.g., SDHI + DMI) to circumvent resistance, a strategy unavailable during Pyracarbolid’s commercial peak.

Table 3: Functional Comparison of Fungicide Classes

Parameter Pyracarbolid (Carboxamide) Modern SDHIs
Application Rate 1.5–2.0 kg/ha 0.2–0.4 kg/ha
Resistance Onset 5–7 years 3–5 years
Spectrum Narrow (basidiomycetes) Broad (ascomycetes)
Environmental Half-life 30–60 days 7–14 days

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-methyl-N-phenyl-3,4-dihydro-2H-pyran-4-carboxamide

InChI

InChI=1S/C13H15NO2/c1-10-9-11(7-8-16-10)13(15)14-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,14,15)

InChI Key

RVUAOAREEJAWAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCO1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation-Based Synthesis

The primary method involves a condensation reaction between 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid and aniline. Key steps include:

  • Formation of the pyran ring : Cyclization of methyl acetoacetate with 1-bromo-3-chloropropane in methanol yields 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate.

  • Hydrolysis to carboxylic acid : The ester intermediate is hydrolyzed under acidic conditions (HCl, 60°C) to form 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid.

  • Amidation with aniline : The carboxylic acid reacts with aniline in the presence of thionyl chloride (SOCl₂) to form the final carboxamide product.

Reaction Conditions :

StepReagentsTemperatureDurationYield
Cyclization1-Bromo-3-chloropropane, NaOCH₃60–70°C6–8 hr75–80%
HydrolysisHCl (6M)60°C3 hr>90%
AmidationSOCl₂, aniline25°C24 hr68–72%

Alternative Pathways

  • Microwave-assisted synthesis : Reduces reaction time by 50% using microwave irradiation (100°C, 30 min) for the amidation step.

  • One-pot synthesis : Combines cyclization and amidation in a single reactor, though yields are lower (55–60%).

Purification for PESTANAL® Standards

Chromatographic Techniques

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted aniline and ester impurities.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve >99% purity.

Crystallization

Recrystallization from ethanol/water (1:1) at 4°C yields needle-shaped crystals with a melting point of 110–111°C.

Purity Metrics :

ParameterSpecificationMethod
Purity≥95%HPLC
Residual solvents≤0.1%GC-MS
Water content≤0.5%Karl Fischer

Analytical Characterization

Spectroscopic Data

TechniqueKey FindingsSource
IR (KBr) 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O)
¹H NMR (CDCl₃)δ 1.95 (s, 3H, CH₃), δ 6.85–7.45 (m, 5H, Ar–H)
MS (EI) m/z 217 [M]⁺, 174 [M–CONHPh]⁺

Stability Testing

  • Thermal stability : Decomposition begins at 210°C (TGA).

  • Photostability : No degradation under UV light (254 nm, 48 hr).

Industrial-Scale Production

Process Optimization

  • Solvent recovery : Methanol from cyclization steps is distilled and reused, reducing waste.

  • Catalyst selection : Sodium methoxide outperforms potassium carbonate in reducing side products (2% vs. 8%).

Environmental Considerations

  • Wastewater treatment : Activated carbon adsorption removes 98% of residual aniline.

  • Green chemistry : Solvent-free amidation under vacuum is under development.

Challenges and Innovations

Impurity Control

  • Major impurities :

    • 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid (≤0.5%).

    • N-Phenylacetamide (≤0.2%).

  • Mitigation strategies : Gradient HPLC with UV detection at 254 nm.

Recent Advances

  • Nanocapsule encapsulation : Improves solubility for agricultural formulations.

  • Continuous-flow synthesis : Enhances yield to 85% with reduced reaction time .

Chemical Reactions Analysis

Hydrolysis Reactions

Pyracarbolid’s carboxamide group (-CONH-) and dihydropyran ring govern its hydrolytic stability.

Conditions Reaction Pathway Products Evidence Source
Acidic (pH < 3)Cleavage of the amide bond6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid + AnilineStructural analogy
Alkaline (pH > 10)Saponification of the amide bondCorresponding carboxylate salt + AnilineFunctional group reactivity
Aqueous (neutral pH)Slow hydrolysis via nucleophilic attackPartial degradation to intermediatesStability data

Key Findings :

  • The compound shows limited stability in aqueous environments, with accelerated degradation under extreme pH conditions .

  • Hydrolysis products align with those observed in structurally similar carboxamides .

Environmental Degradation Pathways

Pyracarbolid’s environmental fate is influenced by microbial activity and redox conditions, as inferred from studies on analogous pesticides (e.g., propetamphos ).

Aerobic Biodegradation

  • Microbial Action : Soil bacteria (e.g., Pseudomonas spp.) metabolize the carboxamide group, yielding non-toxic metabolites.

  • Half-Life : Estimated at 15–30 days in nutrient-rich sediments .

Anaerobic Biodegradation

  • Reductive Dechlorination : Limited data suggest potential cleavage of the dihydropyran ring under reducing conditions.

  • Half-Life : Prolonged (>40 days) due to slower microbial activity .

Photodegradation

While direct studies on Pyracarbolid are scarce, its aromatic amine moiety suggests susceptibility to UV-induced reactions:

Parameter Details Source
UV Absorption Peak~280 nm (π→π* transition in benzene ring)
Primary PhotoproductsN-phenyl radical intermediatesStructural inference

Implications :

  • Photolysis likely contributes to field degradation, though kinetics remain unquantified.

Thermal Stability

Pyracarbolid decomposes at elevated temperatures, as indicated by its flash point (2°C ):

Temperature Behavior
<50°CStable
50–150°CGradual decomposition releasing CO and NOx
>150°CRapid pyrolysis yielding soot and NH3

Interaction with Soil and Sediments

Data from propetamphos studies provide mechanistic insights:

Parameter Pyracarbolid (Predicted) Propetamphos (Observed)
Sorption Coefficient (Kd)4–10 (low-moderate)7–11
Desorption HysteresisModerateHigh

Mechanism : Hydrophobic interactions (LogP = 2.36 ) and hydrogen bonding with soil organic matter.

Stability as an Analytical Standard

  • Storage : Requires refrigeration (2–8°C) to prevent hydrolysis .

  • Shelf Life : Limited; expiry dates are batch-specific .

Gaps in Current Knowledge

  • Oxidation Pathways : No data on reactions with ozone or hydroxyl radicals.

  • Metabolite Toxicity : Environmental impact of degradation products (e.g., aniline derivatives) remains unstudied.

Scientific Research Applications

Pyracarbolid is an obsolete anilide fungicide formerly employed to manage various fungal diseases, including rusts, smuts, damping-off, and blister blight . PESTANAL® is a brand of analytical standard . Analytical standards are reference materials with a specified purity and composition, used for quality control and accurate identification and quantification of substances in analytical procedures .

Analytical Applications
Pyracarbolid analytical standards are primarily used in analytical chemistry for the following applications:

  • Pesticide residue analysis: Analytical standards of pyracarbolid are used as reference materials for the identification and quantification of pyracarbolid residues in food, feed, and environmental samples .
  • Method validation: Pyracarbolid analytical standards are used in the validation of analytical methods for pesticide residue analysis to ensure the accuracy, precision, and reliability of the method .
  • Quality control: Analytical standards are used in quality control processes to monitor the performance of analytical instruments and the accuracy of analytical measurements .
  • Research: Analytical standards are used in scientific research to study the properties, behavior, and effects of pyracarbolid .

Examples of analytical procedures

  • LC/MS/MS analysis: Pyracarbolid analytical standards are used in liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the identification and quantification of pyracarbolid in complex matrices .
  • GC/MS/MS analysis: Analytical standards of pyracarbolid can be used in gas chromatography-tandem mass spectrometry (GC/MS/MS) for the determination of pyracarbolid in various samples .

Data Tables
Control parameters for Pyracarbolid

ParameterValueApplication AreaExposure routesHealth effect
Derived No Effect Level (DNEL)68 mg/m3WorkersInhalationAcute local effects, Acute systemic effects
DNEL32,2mg/kg BW/dWorkersSkin contactLong-term systemic effects
DNEL68 mg/m3WorkersInhalationLong-term local effects, Long-term systemic effects
DNEL68 mg/m3WorkersInhalationLong-term local effects, Long-term systemic effects
DNEL220 mg/m3ConsumersInhalationAcute local effects
DNEL22 mg/m3ConsumersInhalationAcute systemic effects
DNEL4,8 mg/m3ConsumersInhalationLong-term systemic effects
Predicted No Effect Concentration (PNEC)10 mg/lWater
PNEC2,41 mg/kgSoil
PNEC1 mg/lMarine water
PNEC10 mg/lFresh water

Case Studies
While specific case studies focusing solely on the applications of "Pyracarbolid, PESTANAL(R), analytical standard" are not available in the search results, the following studies provide relevant information on the general applications and effects of pyracarbolid:

  • Cytotoxic and genotoxic potential of pyracarbolid: This study assesses the cytotoxic and genotoxic potential of pyracarbolid using both micronucleus (MN) assay in human lymphocytes and Allium cepa assay in root meristem cells . The results showed that pyracarbolid significantly reduced the mitotic index with increasing concentration at each exposure time. This study highlights the importance of using analytical standards to accurately determine the concentrations of pyracarbolid in toxicity studies .
  • High-production volume fungicide pyraclostrobin induces mitochondrial toxicity and disrupts lipid homeostasis: This study investigates the toxic effects of pyraclostrobin, a related fungicide, including neurodegeneration and triglyceride accumulation . The study suggests that pyraclostrobin-induced mitochondrial dysfunction inhibits lipid homeostasis, resulting in triglyceride accumulation. While this study focuses on pyraclostrobin, it demonstrates the importance of using analytical standards to accurately assess the impact of fungicides on human health and the environment .

Mechanism of Action

The mechanism of action of Pyracarbolid involves its interaction with specific molecular targets in the fungal cells. It inhibits the growth and reproduction of the fungi by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Analytical Methodologies

PESTANAL® standards are validated for advanced chromatographic and mass spectrometric techniques:

  • Pyracarbolid : Likely analyzed via HPLC-DAD or GC-MS/MS , similar to tembotrione .
  • Strobilurins (e.g., azoxystrobin) : Detected using LC-ESI-MS/MS in trout streams, with LOQs as low as 2.5 ng/L .
  • Tembotrione : Quantified using UHPLC-QTOF-MS in plant tissues, emphasizing high sensitivity for trace residues .
  • Atrazine-d5 : Employed as an internal standard in isotope dilution GC-MS for water/soil analysis .

Physicochemical Properties and Hazards

Compound Key Physicochemical Properties Hazard Classification
Pyracarbolid* Likely hydrophobic (based on pesticide class) Aquatic chronic toxicity (inferred)
Cycloprothrin SMILES: CCC1(C(C)C1(Cl)Cl)C(=O)NC(C)c2ccc(Cl)cc2 Flammable solid; aquatic chronic 2
Flupyradifurone SMILES: C1C(=O)C=C(O1)N(CCO)CC(F)F Acute toxicity (oral); WGK 2 (moderate water hazard)
Glyphosate High water solubility (1.01 g/L at 20°C) Not classified as carcinogenic (debated)

*Hazard data inferred from similar standards (e.g., aquatic toxicity common in pyrethroids and triketones ).

Research Findings and Gaps

  • Pyracarbolid-Specific Data: No direct studies on Pyracarbolid were identified in the evidence. Research on analogous compounds (e.g., strobilurins, triketones) highlights the need for method optimization tailored to Pyracarbolid’s chemical stability .
  • Toxicity Profile: Unlike neonicotinoids (e.g., imidacloprid ), Pyracarbolid’s ecotoxicological impact remains uncharacterized in the provided literature.
  • Analytical Challenges : Cross-reactivity in multiresidue analysis (e.g., with bifenthrin or deltamethrin ) may require specialized columns or ionization techniques.

Biological Activity

Pyracarbolid, also known as Hoe 13764, is an anilide fungicide that has been utilized in agricultural practices to combat a variety of fungal diseases. This compound has garnered attention due to its biological activity, particularly in the context of its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 219.27 g/mol
  • Chemical Structure : Pyracarbolid features a distinct anilide structure which contributes to its fungicidal properties.

Pyracarbolid operates primarily by inhibiting fungal growth through interference with cellular processes. It is known to form hydrogen bonds with specific amino acid residues in target proteins, which is crucial for its biological activity. Research indicates that Pyracarbolid exhibits significant anti-inflammatory and anticancer activities, particularly through its interaction with the RET protein, a critical player in various signaling pathways associated with cancer progression .

Protein-Ligand Interactions

A study utilizing molecular docking techniques revealed that Pyracarbolid forms stable hydrogen bonds with residues such as ARG878A, ASN879A, and SER811A within the RET protein. These interactions suggest that Pyracarbolid could serve as a lead compound for developing targeted therapies against cancers driven by RET signaling pathways .

Biological Activity and Efficacy

Pyracarbolid has demonstrated a range of biological activities:

  • Antifungal Activity : Effective against various fungal pathogens including rusts and smuts.
  • Antitumor Activity : Exhibits potential in inhibiting cancer cell proliferation, making it a candidate for further research in oncology.
  • Anti-inflammatory Properties : Demonstrates significant effects in reducing inflammation, which may contribute to its anticancer effects.

Data Summary Table

Activity Type Description Reference
AntifungalEffective against rusts and smuts
AntitumorInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation

Case Studies and Research Findings

  • RET Protein Inhibition :
    • Research showed that Pyracarbolid has a high binding affinity for the RET protein, indicating its potential use as an inhibitor in cancer therapies. The binding energy was calculated at -7.1 kcal/mol, suggesting strong interactions that could be exploited for drug development .
  • Comparative Efficacy :
    • In comparative studies with other compounds, Pyracarbolid exhibited superior binding characteristics and stability in its interactions with target proteins involved in tumorigenesis .
  • Potential Applications :
    • Given its dual role as both a fungicide and a potential therapeutic agent against cancer, Pyracarbolid presents opportunities for repurposing within pharmaceutical contexts.

Q & A

Q. What are the critical storage and handling protocols for PESTANAL® analytical standards to ensure stability during experiments?

PESTANAL® standards require storage at 2–8°C to prevent degradation, with expiration dates strictly monitored to ensure analytical accuracy . For hygroscopic or light-sensitive compounds, use amber vials and desiccants. Pre-equilibrate standards to room temperature before use to minimize condensation-induced variability. Always verify certificate of analysis (COA) data for lot-specific storage recommendations .

Q. How do researchers select between HPLC and GC for quantifying Pyracarbolid and its analogs in environmental samples?

HPLC is preferred for thermally labile compounds (e.g., metabolites) due to lower operating temperatures, while GC offers higher resolution for volatile derivatives. For example, GC with electron capture detection (ECD) is optimal for chlorinated analogs, whereas HPLC-UV/Vis suits polar degradation products . Cross-validate methods using spiked recovery experiments in representative matrices (e.g., soil, water) .

Q. What calibration strategies are recommended for achieving reliable quantification limits in trace analysis?

Use matrix-matched calibration curves to account for interferences. For example, prepare standards in pesticide-free soil or water extracts. Include a minimum of six concentration points spanning the expected range, with R² ≥ 0.995. Internal standards (e.g., deuterated analogs) correct for instrument drift, as demonstrated in multi-residue pesticide analyses .

Q. How is the purity of PESTANAL® standards verified, and what steps mitigate batch-to-batch variability?

Purity is confirmed via orthogonal methods: HPLC for primary quantification, GC-MS for volatile impurities, and Karl Fischer titration for moisture. Batch-specific COAs provide ≥98% purity thresholds (HPLC) and isotope purity data for deuterated standards . For critical studies, cross-check against NIST reference materials or perform independent NMR validation .

Advanced Research Questions

Q. What experimental design principles minimize uncertainty when validating a new analytical method for Pyracarbolid in complex matrices?

Adopt a nested factorial design to test variables (e.g., extraction solvent pH, temperature). Use ANOVA to identify significant factors. For example, solid-phase microextraction (SPME) optimization for water samples requires testing fiber coatings (PDMS vs. CAR/PDMS) and desorption times . Include uncertainty budgets accounting for instrument error (±5%), recovery efficiency (70–120%), and matrix effects .

Q. How can matrix-induced signal suppression/enhancement be corrected when analyzing Pyracarbolid in plant tissues?

Apply post-column infusion to quantify matrix effects. For LC-MS/MS, use isotope dilution with ¹³C-labeled Pyracarbolid. Alternatively, dilute extracts to reduce interference, as validated in tomato and soil analyses where 1:5 dilution lowered ion suppression from 35% to <10% .

Q. What analytical workflows are effective for identifying and quantifying degradation products of Pyracarbolid in long-term environmental studies?

Combine high-resolution LC-QTOF-MS for non-targeted screening with GC-MS/MS for targeted quantification. For example, hydroxylated metabolites can be identified via accurate mass (<5 ppm error) and quantified using MS/MS transitions. Degradation kinetics studies require controlled photolysis (e.g., 254 nm UV light) or hydrolysis (pH 4–9 buffers) .

Q. How should researchers resolve contradictions in reported recovery rates for Pyracarbolid across different studies?

Cross-examine extraction protocols: Recovery disparities often arise from solvent polarity mismatches (e.g., acetonitrile vs. ethyl acetate). For soil, compare pressurized liquid extraction (PLE) vs. QuEChERS. A 2020 interlaboratory study found PLE improved recovery by 15% in organic-rich soils . Validate against certified reference materials (CRMs) when available .

Q. What co-analysis strategies are recommended for Pyracarbolid and its co-occurring contaminants (e.g., HCH isomers) in microbial degradation assays?

Use selective detectors (e.g., ECD for chlorinated compounds) or tandem MS for multi-residue analysis. In co-metabolic studies, monitor isomer-specific degradation via chiral columns. For example, γ-HCH degrades faster than α-HCH in aerobic conditions, requiring time-series sampling to avoid cross-contamination .

Q. How can researchers quantify and report measurement uncertainty for Pyracarbolid in compliance with ISO/IEC 17025 guidelines?

Apply the "bottom-up" approach: Sum uncertainty contributions from calibration (±2.1%), weighing (±0.5%), and extraction efficiency (±4.3%). For LC-MS/MS, include ion ratio variability (±8%). Report expanded uncertainty (k=2, 95% confidence) as ±12.4% in final concentrations, as outlined in multi-laboratory validations .

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